

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Glaziovine

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## Compound of Interest

Compound Name: *Glaziovine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Glaziovine**, a proaporphine alkaloid with notable psychoactive properties. This document consolidates structural data, spectroscopic information, and detailed experimental protocols for its isolation and synthesis, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

**Glaziovine** is a tetracyclic alkaloid characterized by a spiro-fused ring system. Its core structure consists of a tetrahydroisoquinoline moiety linked to a cyclohexa-2,5-dienone ring.

Systematic IUPAC Name: 11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.0<sup>4</sup>,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one<sup>[1]</sup>

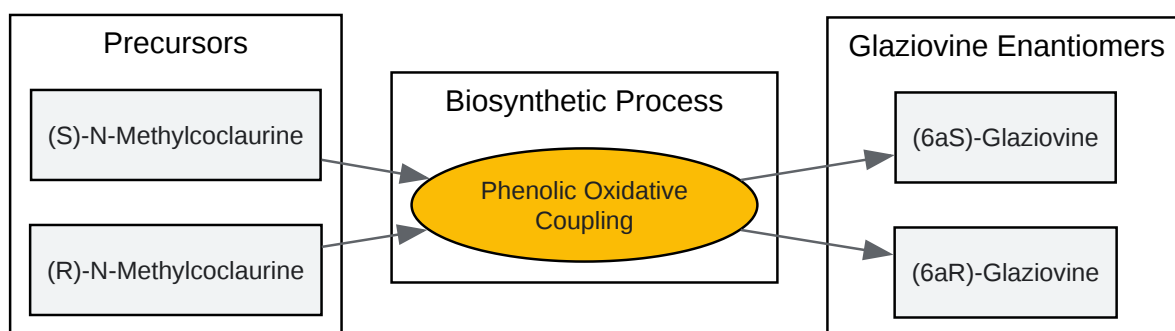
Table 1: Chemical and Physical Properties of **Glaziovine**<sup>[1]</sup>

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>18</sub> H <sub>19</sub> NO <sub>3</sub> |
| Molecular Weight  | 297.35 g/mol                                    |
| CAS Number        | 17127-48-9                                      |
| Appearance        | White powder                                    |
| Melting Point     | 234-237 °C                                      |

## Stereochemistry and Absolute Configuration

**Glaziovine** possesses a single chiral center at the C-6a position, giving rise to two enantiomers: (6aS)-**glaziovine** and (6aR)-**glaziovine**. The naturally occurring enantiomer, isolated from sources such as *Duguetia vallicola*, is the (S)-isomer, which is levorotatory ( $[\alpha]_D$  -95). The racemic mixture, denoted as (±)-**glaziovine**, has been synthesized and is often used in pharmacological studies. The absolute configuration of the natural product has been determined through spectroscopic and synthetic methods.

The biogenetic pathway to **Glaziovine** involves the phenolic oxidative coupling of N-methylcoclaurine. The stereochemistry of the resulting **Glaziovine** enantiomer is dependent on the stereochemistry of the N-methylcoclaurine precursor.



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**Fig. 1:** Biosynthetic relationship between N-methylcoclaurine and **Glaziovine** enantiomers.

## Spectroscopic Data

The structural elucidation of **Glaziovine** has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for (-)-**Glaziovine**.

Table 2:  $^1\text{H}$  NMR Spectral Data for (-)-**Glaziovine** (in DMSO- $d_6$ )

| Proton            | Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|-------------------|----------------------------------|--------------|
| H-1               | 6.65                             | s            |
| H-3               | 6.85                             | d            |
| H-4               | 6.25                             | d            |
| H-8               | 6.20                             | d            |
| H-9               | 6.95                             | d            |
| N-CH <sub>3</sub> | 2.30                             | s            |
| O-CH <sub>3</sub> | 3.75                             | s            |

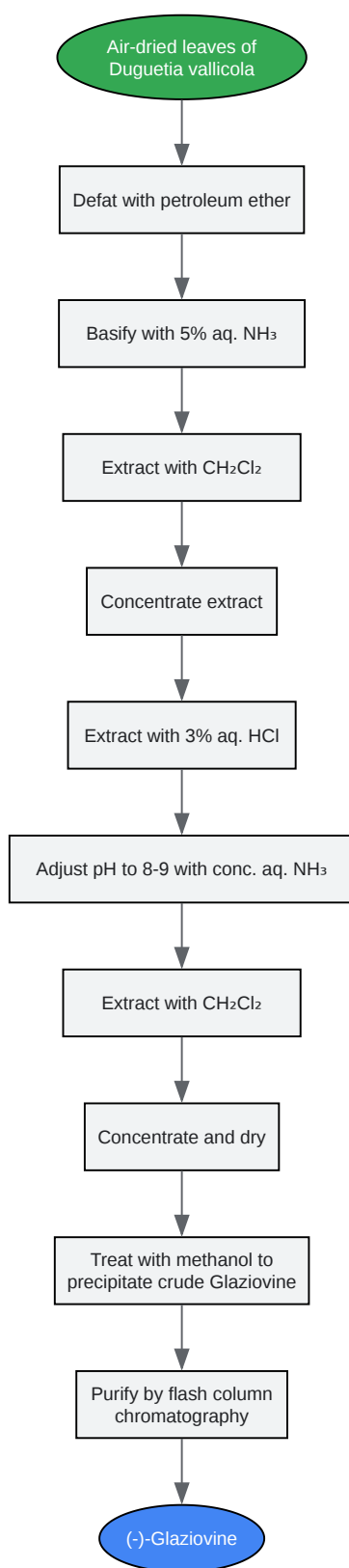
Table 3:  $^{13}\text{C}$  NMR Spectral Data for (-)-**Glaziovine**

| Carbon            | Chemical Shift ( $\delta$ , ppm) |
|-------------------|----------------------------------|
| C-1               | 112.5                            |
| C-1a              | 125.0                            |
| C-3               | 150.1                            |
| C-3a              | 120.5                            |
| C-4               | 145.8                            |
| C-5               | 45.2                             |
| C-6               | 55.1                             |
| C-6a              | 60.3                             |
| C-7               | 35.8                             |
| C-7a              | 130.2                            |
| C-8               | 130.5                            |
| C-9               | 115.6                            |
| C-10              | 148.2                            |
| C-11              | 142.7                            |
| C-12              | 186.5                            |
| N-CH <sub>3</sub> | 40.1                             |
| O-CH <sub>3</sub> | 56.2                             |

## Experimental Protocols

### Isolation of (-)-Glaziovine from *Duguetia vallicola*

The following protocol describes the extraction and purification of (-)-**Glaziovine** from the leaves of *Duguetia vallicola*.



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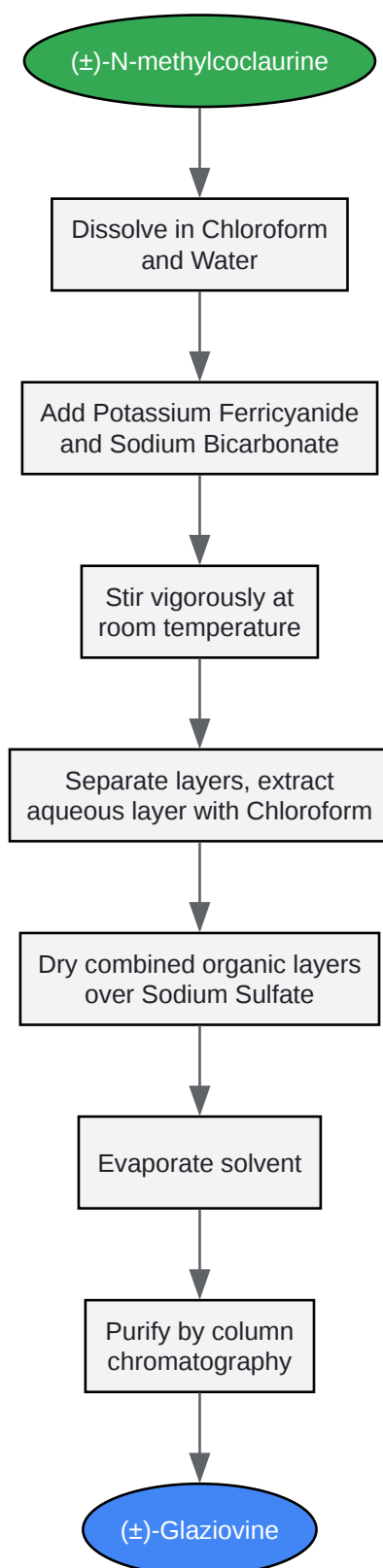
**Fig. 2:** Workflow for the isolation and purification of (-)-Glaziovine.

#### Methodology:

- **Defatting:** Air-dried and powdered leaves of *Duguetia vallicola* (4.50 kg) are defatted by percolation with petroleum ether.
- **Basification and Extraction:** The solid residue is then made basic with a 5% aqueous  $\text{NH}_3$  solution and immediately extracted with  $\text{CH}_2\text{Cl}_2$ . The combined organic extracts are concentrated under reduced pressure.
- **Acid-Base Extraction:** The resulting residue is redissolved in  $\text{CH}_2\text{Cl}_2$  and the basic alkaloids are extracted into a 3% aqueous HCl solution. The acidic aqueous layer is then basified to pH 8-9 with concentrated aqueous  $\text{NH}_3$  and the liberated alkaloids are re-extracted with  $\text{CH}_2\text{Cl}_2$ .
- **Precipitation:** The  $\text{CH}_2\text{Cl}_2$  extract is dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated. The resulting brownish solid residue is treated with methanol, leading to the precipitation of a solid.
- **Purification:** The insoluble material is collected by filtration and purified by flash column chromatography using a solvent system of  $\text{CH}_2\text{Cl}_2/\text{MeOH}/\text{aq. NH}_3$  (80:20:1) to afford pure (-)-**Glaziovine**.

## Total Synthesis of (±)-Glaziovine

The total synthesis of the racemic mixture of **Glaziovine** can be achieved through the phenolic oxidative coupling of (±)-N-methylcocclaurine.<sup>[2][3][4]</sup>



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**Fig. 3:** Key steps in the total synthesis of (±)-Glaziovine.

#### Methodology:

- **Reaction Setup:** A solution of (±)-N-methylcoclaurine in a two-phase system of chloroform and water is prepared.
- **Oxidative Coupling:** To this solution, an aqueous solution of potassium ferricyanide and sodium bicarbonate is added dropwise with vigorous stirring at room temperature. The reaction progress is monitored by thin-layer chromatography.
- **Work-up:** Upon completion, the organic layer is separated, and the aqueous layer is further extracted with chloroform. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol) to yield (±)-**Glaziovine**.

## Structural Elucidation Methodologies

### 4.3.1 NMR Spectroscopy

- **Sample Preparation:** A 20 mg sample of **Glaziovine** is dissolved in 1 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). 0.7 mL of this solution is transferred to a 5 mm NMR tube.
- **$^1\text{H}$  and  $^{13}\text{C}$  NMR:** 1D and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- **Data Analysis:** The structure and stereochemistry are confirmed by analyzing the chemical shifts, coupling constants, and through-space correlations observed in the various NMR experiments.

### 4.3.2 X-ray Crystallography

- **Crystallization:** Single crystals of **Glaziovine** suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).



- **Data Collection:** A selected crystal is mounted on a goniometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F<sup>2</sup>. The absolute configuration can be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to the proaporphine alkaloid **Glaziovine**. The information presented herein is intended to support further research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The provided experimental protocols offer a foundation for the isolation and synthesis of **Glaziovine**, facilitating its availability for scientific investigation.

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